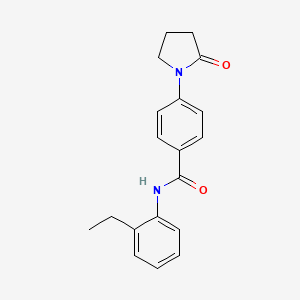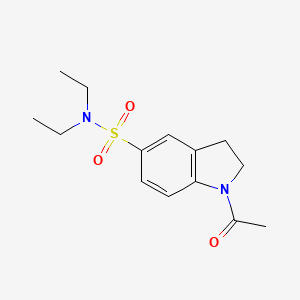![molecular formula C20H16ClNO2 B5796128 N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been developed for its potential therapeutic use in treating various diseases. The compound is known to have a high affinity for the protein target, and its unique chemical structure makes it a promising candidate for drug development.
作用机制
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a selective inhibitor of the protein target, N-myristoyltransferase (NMT). NMT is an essential enzyme that plays a critical role in the post-translational modification of proteins. N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide binds to the active site of NMT, preventing it from carrying out its normal function. This inhibition of NMT activity leads to a decrease in the production of certain proteins, which in turn can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide are complex and depend on the specific disease or condition being treated. In cancer cells, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been shown to induce cell death through a variety of mechanisms, including the inhibition of protein synthesis and the induction of apoptosis. In neurodegenerative diseases, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide for lab experiments is its high selectivity for NMT. This specificity allows researchers to target specific proteins and pathways, which can lead to a better understanding of disease mechanisms and potential therapeutic targets. However, the synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is complex and time-consuming, which can limit its use in high-throughput screening assays.
未来方向
There are many potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide and related compounds. One area of focus is the optimization of the compound's pharmacokinetic properties, which could improve its efficacy and reduce potential side effects. Another area of interest is the development of combination therapies that target multiple pathways, which could improve treatment outcomes for complex diseases such as cancer. Additionally, the use of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide in combination with other drugs or therapies, such as immunotherapy, could lead to new treatment strategies for a variety of diseases.
合成方法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide involves a series of chemical reactions that begin with the reaction of 4-chlorophenol with 4-bromoanisole to produce 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with 2-methylbenzoyl chloride to produce the final product, N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.
科学研究应用
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. The compound has been shown to have activity against various types of cancer, including breast, lung, and pancreatic cancer. N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-4-2-3-5-19(14)20(23)22-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVKKBLSOXSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

